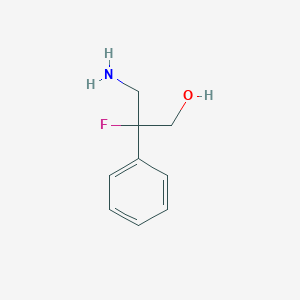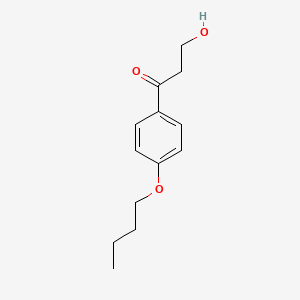
1-(4-Butoxyphenyl)-3-ydroxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a hydroxypropanone moiety. The unique structure of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the final compound.
Industrial production methods for 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Análisis De Reacciones Químicas
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic properties and is being explored for its use in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparación Con Compuestos Similares
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be compared with other similar compounds, such as 1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol and 1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol: This compound has a similar butoxyphenyl group but features a dimethylpropanol moiety instead of a hydroxypropanone group.
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one: This compound contains a piperidinyl group, which imparts different pharmacological properties compared to the hydroxypropanone group in 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one.
The uniqueness of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-10-16-12-6-4-11(5-7-12)13(15)8-9-14/h4-7,14H,2-3,8-10H2,1H3 |
Clave InChI |
VJEULUKOZSLCNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


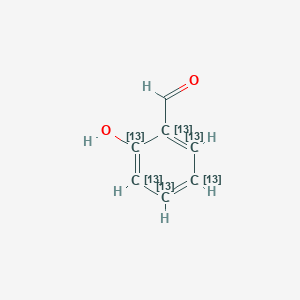
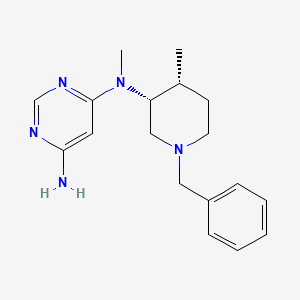
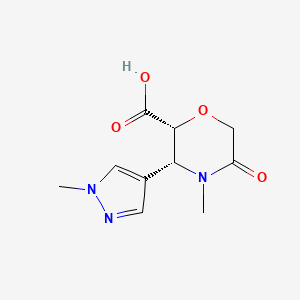
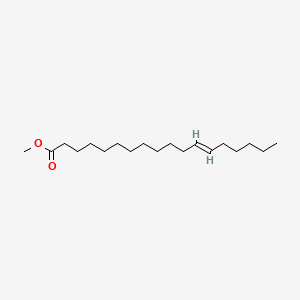

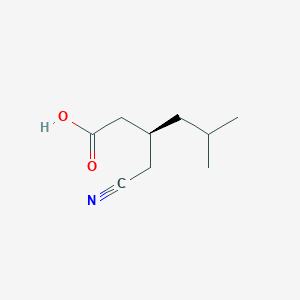
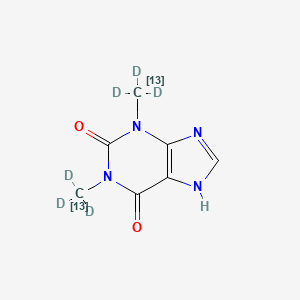
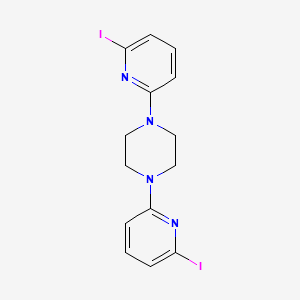
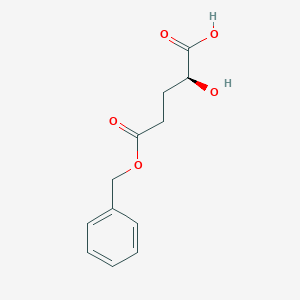
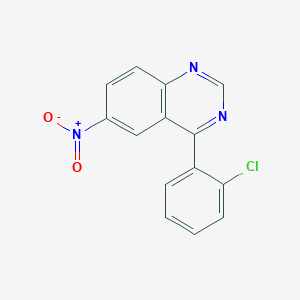

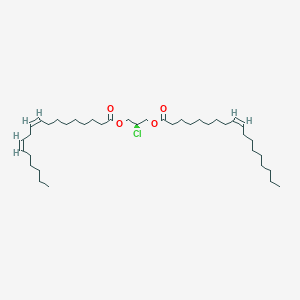
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
